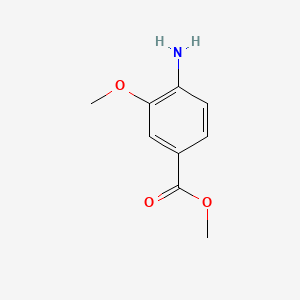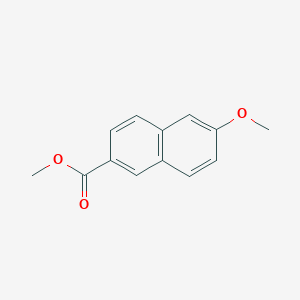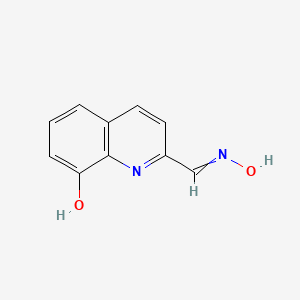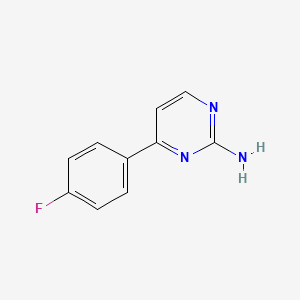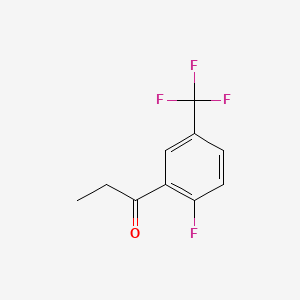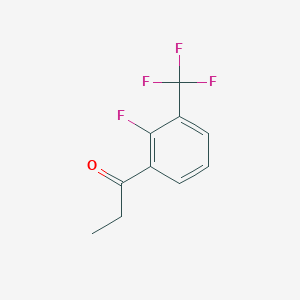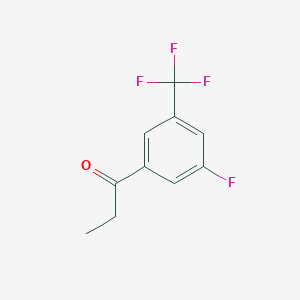
3-(2-羟基丙-2-基)苯酚
描述
Comprehensive Analysis of 3-(2-Hydroxypropan-2-yl)phenol
3-(2-Hydroxypropan-2-yl)phenol, also known as 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol, is a novel quinoline derivative synthesized and characterized by IR, 1H NMR, and mass spectroscopy . The compound's crystal structure was solved by single crystal X-ray diffraction data, and its supramolecular interactions were analyzed . Additionally, the compound forms a helical structure with specific hydrogen bond synthons .
Synthesis Analysis
The compound was synthesized and characterized by condensation of 1,2-epoxy-3-phenoxypropane with corresponding amines and thiols .
Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxypropan-2-yl)phenol was analyzed using single crystal X-ray diffraction, indicating specific coordination geometries and supramolecular structures .
Chemical Reactions Analysis
The compound was involved in a selective hydroxylation reaction of benzene to phenol using hydrogen peroxide catalyzed by a nickel complex, resulting in a maximum yield of phenol without the formation of quinone or diphenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Hydroxypropan-2-yl)phenol were characterized by elemental analysis, molar conductivity, IR, 1H and 13C NMR spectra, and the complexation behavior in different solvents .
These analyses provide a comprehensive understanding of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 3-(2-Hydroxypropan-2-yl)phenol.
Synthesis and crystal structure analysis of substituted 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives
Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents
Supramolecular structures of Co(III) and Cu(II) complexes of a novel alcohol and phenol containing polyamine ligand H2L
Direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes supported by pyridylalkylamine ligands.
Synthesis, spectral characterisation of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion, and solvent effect on complexation.
科学研究应用
在环境应用中的吸附
使用含羟基的 Gemini 表面活性剂改性的蒙脱土显示出从水溶液中有效去除苯酚和邻苯二酚。邻苯二酚的吸附容量高于苯酚,表明在水净化工艺中具有潜在的环境应用 (Liu et al., 2014)。
在合成大环配合物中的作用
含羟基的苯酚在合成大环配合物中至关重要。这些配合物具有各种应用,包括作为催化剂和在材料科学中 (Tandon et al., 1992)。
缓蚀
含有羟基的某些席夫碱化合物已被研究作为缓蚀剂。这些化合物,包括具有羟基苯酚结构的化合物,在保护钢铁等金属免受腐蚀性环境侵蚀方面是有效的 (Leçe et al., 2008)。
有机化学和溶剂替代品
在高温水中烯丙基苯基醚反应的研究表明,含羟基的苯酚可以是生产各种化合物的中间体,突出了它们在开发对环境无害的传统有机溶剂和催化剂替代品中的作用 (Bagnell et al., 1996)。
抑制不锈钢腐蚀
源自含羟基苯酚的席夫碱在酸性环境中对不锈钢的腐蚀表现出良好的抑制效率。这表明它们在材料科学中的潜在应用,特别是在保护金属表面方面 (Vikneshvaran & Velmathi, 2017)。
合成新型有机化合物
含羟基的苯酚是合成新型有机化合物(如 4-芳基黄烷-3-酮)的关键中间体,在药物化学和材料科学中具有潜在应用 (Hall et al., 1980)。
安全和危害
属性
IUPAC Name |
3-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCICOZTHWGRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332473 | |
| Record name | 3-(2-hydroxypropan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7765-97-1 | |
| Record name | 3-(2-hydroxypropan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

